1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique structure that combines a chromeno-pyrrole core with chlorophenyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common method starts with the preparation of the chromeno-pyrrole core through a cyclization reactionThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification methods like column chromatography or recrystallization are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s reactivity and solubility.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted chromeno-pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other chromeno-pyrrole derivatives, such as:
Uniqueness: The presence of the 3-chlorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents affecting their overall behavior and applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(20)9-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYFZASVPUALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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